6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine 6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17834254
InChI: InChI=1S/C7H3BrClIN2/c8-4-1-5(10)7-11-6(9)3-12(7)2-4/h1-3H
SMILES:
Molecular Formula: C7H3BrClIN2
Molecular Weight: 357.37 g/mol

6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC17834254

Molecular Formula: C7H3BrClIN2

Molecular Weight: 357.37 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine -

Specification

Molecular Formula C7H3BrClIN2
Molecular Weight 357.37 g/mol
IUPAC Name 6-bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C7H3BrClIN2/c8-4-1-5(10)7-11-6(9)3-12(7)2-4/h1-3H
Standard InChI Key JWBPSBVWFHJTRT-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=NC(=CN2C=C1Br)Cl)I

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s core structure consists of a fused bicyclic system: a pyridine ring bridged with an imidazole moiety. Halogen atoms are positioned at the 2-, 6-, and 8-positions of the heterocycle (Figure 1). The iodine atom at the 8-position occupies a sterically demanding site, which may influence regioselectivity in subsequent reactions.

Table 1: Fundamental Properties of 6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine

PropertyValue
CAS Number1421602-45-0
Molecular FormulaC7H3BrClIN2\text{C}_7\text{H}_3\text{BrClIN}_2
Molecular Weight357.37 g/mol
DensityNot Available
Melting/Boiling PointsNot Available

The absence of reported melting/boiling points and density in the literature highlights the need for further experimental characterization.

Electronic and Steric Effects

The electron-withdrawing nature of the halogens (Br, Cl, I) reduces electron density in the aromatic system, rendering the compound electrophilic at specific positions. The iodine atom, due to its larger atomic radius, introduces steric hindrance that may direct reaction pathways toward less congested sites. For instance, Suzuki-Miyaura cross-coupling reactions are likely to occur preferentially at the bromine or chlorine positions rather than the iodine site.

Synthesis and Manufacturing

Halogenation Strategies

The synthesis of 6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine typically involves sequential halogenation steps. A plausible route begins with the iodination of imidazo[1,2-a]pyridine at the 8-position using I2\text{I}_2 in the presence of a Lewis acid catalyst. Subsequent bromination and chlorination could be achieved via electrophilic aromatic substitution (EAS) using Br2\text{Br}_2 and Cl2\text{Cl}_2, respectively, under controlled conditions.

Critical Reaction Parameters:

  • Temperature: EAS reactions often proceed at 0–50°C to balance reactivity and selectivity.

  • Solvents: Polar aprotic solvents like dichloromethane or dimethylformamide (DMF) are preferred.

  • Catalysts: FeCl3\text{FeCl}_3 or AlCl3\text{AlCl}_3 may facilitate halogenation.

Industrial-Scale Production

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s halogenated scaffold serves as a precursor for designing kinase inhibitors and antimicrobial agents. For example:

  • Anticancer Agents: Bromine and iodine substituents enable functionalization via cross-coupling to attach pharmacophores targeting oncogenic kinases.

  • Antimicrobials: Imidazo[1,2-a]pyridines exhibit activity against Mycobacterium tuberculosis; halogenation may enhance membrane permeability .

Materials Science

Trihalogenated derivatives are precursors for conductive polymers and organic light-emitting diodes (OLEDs). The heavy iodine atom could improve intersystem crossing efficiency in optoelectronic materials.

Reaction Chemistry

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-couplings:

Table 2: Representative Reactions and Conditions

Reaction TypeReagents/ConditionsProducts
Suzuki CouplingPd(PPh3_3)4_4, ArB(OH)2_2Aryl-substituted derivatives
Buchwald-Hartwig AminationPd2_2(dba)3_3, XantphosAminated analogues

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 under acidic conditions could yield pyridine N-oxide derivatives.

  • Reduction: Catalytic hydrogenation (H2\text{H}_2, Pd/C) might saturate the imidazole ring, altering electronic properties.

Biological Activity and Mechanisms

While direct studies on 6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine are lacking, analogues demonstrate:

  • Kinase Inhibition: Halogenated imidazo[1,2-a]pyridines inhibit ABL1 and SRC kinases by occupying hydrophobic pockets .

  • Antiviral Effects: Structural similarity to reported SARS-CoV-2 main protease inhibitors suggests potential antiviral utility.

Comparison with Related Compounds

Table 3: Halogenated Imidazo[1,2-a]pyridine Derivatives

CompoundHalogen PositionsKey Applications
6-Bromo-2-chloroimidazo[1,2-a]pyridine2,6Kinase inhibitor scaffolds
8-Iodoimidazo[1,2-a]pyridine8Radiolabeling probes

The trihalogenated derivative’s unique substitution pattern enables multifunctionalization, distinguishing it from mono- or dihalogenated counterparts.

Challenges and Future Directions

Synthetic Optimization

Developing regioselective halogenation methods remains critical. Photoredox catalysis could offer milder alternatives to traditional EAS.

Biological Screening

Priority areas include:

  • In vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549).

  • Antimicrobial profiling using disk diffusion or microdilution techniques.

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